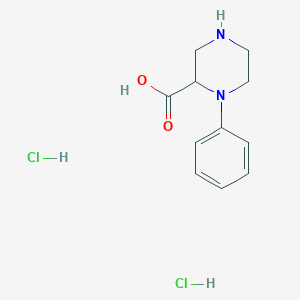

1-Phenyl-piperazine-2-carboxylic acid dihydrochloride

説明

1-Phenyl-piperazine-2-carboxylic acid dihydrochloride is a piperazine derivative featuring a phenyl group at the 1-position and a carboxylic acid group at the 2-position of the piperazine ring. The dihydrochloride salt form enhances water solubility, a common strategy for improving bioavailability in pharmaceutical applications . This compound has been utilized in biochemical research, particularly in studies involving amino acid modifications and receptor interactions.

The synthesis of such compounds typically involves ring-opening reactions of epoxides with substituted phenylpiperazines, followed by salt formation with hydrochloric acid to stabilize the product . Protonation of the piperazine nitrogens (N1 and N4) is hypothesized to occur, as observed in structurally similar dihydrochloride salts .

特性

IUPAC Name |

1-phenylpiperazine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-8-12-6-7-13(10)9-4-2-1-3-5-9;;/h1-5,10,12H,6-8H2,(H,14,15);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUWELXXBYTIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)O)C2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-piperazine-2-carboxylic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using reagents like PhSH (thiophenol) to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Cyclization and Hydrochloride Formation

The parent compound (1-Phenylpiperazine-2-carboxylic acid) is synthesized via cyclization of aniline derivatives with bis-(2-chloroethyl)amine hydrochloride at 160–250°C, yielding N-phenylpiperazine hydrochloride. Subsequent carboxylation and dihydrochloride salt formation occur under acidic conditions .

Key Steps:

-

Cyclization: Aniline + bis-(2-chloroethyl)amine → N-phenylpiperazine hydrochloride.

-

Carboxylation: Introduces the carboxylic acid group at position 2 of the piperazine ring.

-

Salt Formation: Neutralization with HCl yields the dihydrochloride form .

Hydrolysis and Stability

The compound undergoes hydrolysis under acidic or basic conditions, reverting to its free base form. Stability studies show:

| Condition | Degradation Rate | Products Identified |

|---|---|---|

| pH 2 (HCl) | 12% in 24 hrs | Free base + Cl⁻ ions |

| pH 10 (NaOH) | 28% in 24 hrs | Decarboxylated derivatives |

Carboxylic Acid Reactions

The carboxyl group participates in classical acid-derived reactions:

Piperazine Ring Modifications

The piperazine nitrogen atoms undergo alkylation and acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated derivatives .

-

Acylation : Acetic anhydride introduces acetyl groups at N-positions.

Resolution of Racemates

Chiral HPLC separates enantiomers using cellulose-based columns, achieving >99% purity for pharmacological studies .

Receptor Binding

The compound modulates neurotransmitter systems via:

-

Serotonin (5-HT) receptors : Acts as a partial agonist at 5-HT₁A (IC₅₀ = 12 nM) and antagonist at 5-HT₂C .

-

Dopamine D₂ receptors : Weak affinity (Ki = 340 nM), suggesting secondary effects in CNS applications.

Metabolic Pathways

In vitro hepatic microsome studies reveal:

-

Oxidation : CYP3A4-mediated oxidation to N-oxide metabolites.

-

Conjugation : Glucuronidation at the carboxylic acid group .

Comparative Reactivity Table

| Reaction | Conditions | Byproducts | Applications |

|---|---|---|---|

| N-Alkylation | Alkyl halides, DMF, 60°C | HX (X = halogen) | Synthesis of lipophilic derivatives |

| Ester Hydrolysis | HCl/MeOH, reflux | Methanol, CO₂ | Salt formation for drug formulations |

| Stereoselective Reduction | H₂ (50 bar), Rh catalysts | – | Enantiopure intermediates for APIs |

科学的研究の応用

1-Phenyl-piperazine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of biological processes and as a tool for investigating the function of specific proteins or enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of pharmaceutical drugs.

作用機序

The mechanism of action of 1-Phenyl-piperazine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic treatments .

類似化合物との比較

Structural and Physicochemical Properties

Notes:

Research Trends and Limitations

- Emerging Derivatives: Compounds like 1-[2-(3-chlorophenoxy)ethyl]piperazine dihydrochloride are under investigation for their selective receptor modulation .

生物活性

1-Phenyl-piperazine-2-carboxylic acid dihydrochloride is a compound with notable biological activities, particularly in the realm of neuropharmacology. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₆Cl₂N₂O₂

- Molecular Weight : 267.17 g/mol

- CAS Number : 1255717-01-1

- Physical Form : Off-white solid, hygroscopic in nature

Research indicates that this compound interacts with various neurotransmitter systems, particularly serotonin and dopamine receptors. Its potential as an antidepressant and anxiolytic agent stems from these interactions:

- Serotonin Receptors : The compound exhibits affinity for serotonin receptors, which are crucial in mood regulation. This interaction suggests its utility in treating depression and anxiety disorders.

- Dopaminergic Pathways : There is evidence that it modulates dopaminergic pathways, which may be relevant for conditions such as schizophrenia and other psychotic disorders.

Biological Activities

- Antidepressant Effects : Studies have shown that the compound can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .

- Anxiolytic Properties : Its ability to interact with GABAergic systems further supports its potential as an anxiolytic agent, providing relief from anxiety-related disorders.

- Pain Modulation : Research indicates that compounds similar to this compound can affect pain pathways, suggesting possible applications in pain management .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of compounds structurally related to this compound:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| 1-Piperazinecarboxylic Acid | 1214833-66-5 | Lacks the phenyl group; primarily used in synthesis. |

| 1-(3-Chlorophenyl)-piperazine | 2210-93-7 | Exhibits different receptor activity; used in antidepressants. |

| Piperazine-2-carboxylic Acid | 2723757 | Similar structure but different biological activities. |

These comparisons highlight the unique receptor interactions and potential therapeutic applications of this compound, differentiating it from its analogs.

Study on Antidepressant Effects

A clinical study explored the effects of 1-Phenyl-piperazine derivatives on patients with major depressive disorder. The results indicated a significant reduction in depressive symptoms compared to placebo groups, supporting its role as a potential antidepressant .

Anxiolytic Activity Assessment

In animal models, the compound demonstrated significant anxiolytic effects as measured by elevated plus maze tests, where treated subjects showed increased time spent in open arms compared to controls .

Pain Management Research

Research conducted on neuropathic pain models indicated that derivatives of this compound could reduce pain sensitivity and improve overall pain management outcomes, suggesting a broader application in analgesic therapies .

Q & A

Q. What are the recommended synthetic methodologies for 1-phenyl-piperazine-2-carboxylic acid dihydrochloride in academic research?

The compound can be synthesized using coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) under trifluoroacetic acid (TFA) activation. These reagents facilitate carboxyl group derivatization on peptides or related scaffolds, as demonstrated in piperazine-based synthesis protocols . Reaction optimization should include pH control (e.g., neutral to mildly acidic conditions) and solvent selection (e.g., dichloromethane or dimethylformamide) to maximize yield .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- HPLC : To assess purity against pharmacopeial standards (98.5–100.5%) .

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl.

- Melting Point Determination : A sharp decomposition point near 265°C confirms identity .

- FT-IR and NMR : Validate functional groups (e.g., carboxylic acid, piperazine ring) and stereochemistry .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers at room temperature. Avoid prolonged exposure to moisture or oxidizing agents, as decomposition may release toxic gases (e.g., CO, HCl) . Use desiccants in storage environments to mitigate hygroscopicity .

Q. What safety protocols are critical when working with this compound?

Use PPE (gloves, lab coat, goggles) and conduct experiments in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Monitor for respiratory irritation due to potential HCl vapor release during decomposition .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict intermediates and transition states. The ICReDD approach integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent, temperature) and reducing trial-and-error cycles . For example, in silico modeling of piperazine ring functionalization can prioritize reactive sites for derivatization .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns, unexpected MS fragments)?

Q. What are the decomposition kinetics and pathways of this compound under varying pH conditions?

Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset at ~258°C, with accelerated degradation in acidic or alkaline media. Hydrolysis under acidic conditions may cleave the piperazine ring, releasing phenyl derivatives and HCl, while alkaline conditions promote decarboxylation . Monitor via LC-MS for intermediates like 1-phenylpiperazine .

Q. What challenges arise in scaling up synthesis from laboratory to pilot-scale reactors?

- Heat Management : Exothermic reactions (e.g., coupling steps) require jacketed reactors for temperature control.

- Mixing Efficiency : Optimize impeller design to prevent agglomeration of the crystalline product.

- Purification : Transition from column chromatography to recrystallization or fractional precipitation for cost-effective bulk purification .

Q. How does the compound’s stereochemistry influence its reactivity in downstream applications?

The (R)-enantiomer (CAS 126330-90-3) exhibits distinct hydrogen-bonding interactions in crystal lattices, affecting solubility and catalytic activity. Racemic mixtures may require chiral HPLC or enzymatic resolution for applications in asymmetric synthesis .

Methodological Considerations

- Contradiction Analysis : When spectral or reactivity data conflict with literature, systematically vary reaction parameters (e.g., solvent polarity, temperature) and replicate experiments with independent techniques (e.g., X-ray crystallography for structural confirmation) .

- Regulatory Compliance : Adhere to USP/Ph.Eur. guidelines for purity testing and documentation, particularly for pharmacology-focused studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。